molecular formula C23H21FN2O3 B304047 N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Cat. No. B304047
M. Wt: 392.4 g/mol
InChI Key: AHJGKBVFRRFNBW-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X is not fully understood, but it is believed to involve the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has also been shown to bind to and inhibit the activity of certain enzymes, such as HDACs and MMPs, which are involved in various cellular processes.
Biochemical and Physiological Effects:
N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has been shown to exert various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the suppression of angiogenesis, the enhancement of neuronal survival, and the promotion of neurite outgrowth. N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has also been found to modulate the expression of certain genes and proteins, such as Bcl-2, caspases, VEGF, and MMPs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X for lab experiments is its high potency and selectivity, which allows for the precise targeting of specific cellular processes and signaling pathways. However, one of the limitations of N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and develop more soluble analogs for in vivo studies. Additionally, N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X can be used as a lead compound for the development of novel therapeutic agents for various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X can be synthesized through a multistep process involving the reaction of 2-fluorobenzylamine with 2-furylcarboxaldehyde followed by the condensation of the resulting product with 3,4-dimethylbenzoyl chloride. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neurobiology, N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has been found to enhance neuronal survival and promote neurite outgrowth. In drug discovery, N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide X has been identified as a promising lead compound for the development of novel therapeutic agents.

properties

Product Name

N-[1-{[(2-fluorobenzyl)amino]carbonyl}-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

Molecular Formula

C23H21FN2O3

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(Z)-3-[(2-fluorophenyl)methylamino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide

InChI

InChI=1S/C23H21FN2O3/c1-15-9-10-17(12-16(15)2)22(27)26-21(13-19-7-5-11-29-19)23(28)25-14-18-6-3-4-8-20(18)24/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27)/b21-13-

InChI Key

AHJGKBVFRRFNBW-BKUYFWCQSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC3=CC=CC=C3F)C

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3F)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CC=C3F)C

Origin of Product

United States

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